Alrizomadlin - 1818393-16-6

Alrizomadlin

Catalog Number: EVT-257930
CAS Number: 1818393-16-6
Molecular Formula: C34H38Cl2FN3O4
Molecular Weight: 642.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alrizomadlin is a novel MDM2 inhibitor that blocks the interaction of MDM2 and p53. It is being investigated in cancers.
Alrizomadlin is an orally available inhibitor of human homolog of double minute 2 (HDM2; mouse double minute 2 homolog; MDM2), with potential antineoplastic activity. Upon oral administration,alrizomadlin binds to HDM2, preventing the binding of the HDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this HDM2-p53 interaction, the proteasome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This may result in the restoration of p53 signaling and lead to the p53-mediated induction of tumor cell apoptosis. HDM2, a zinc finger protein and a negative regulator of the p53 pathway, is often overexpressed in cancer cells. It has been implicated in cancer cell proliferation and survival.
Source and Classification

Alrizomadlin belongs to a class of compounds known as MDM2 inhibitors. These inhibitors are designed to disrupt the interaction between MDM2 and p53, which is often overexpressed in various cancers. The compound has been studied extensively for its potential therapeutic applications in oncology, particularly in tumors that retain functional p53.

Synthesis Analysis

Methods and Technical Details

The synthesis of Alrizomadlin involves several key steps that utilize advanced organic chemistry techniques. One common approach includes:

  1. Multi-bond Forming Reactions: The synthesis often employs reactions such as dipolar cycloaddition and the Davis-Beirut reaction, which facilitate the construction of complex molecular frameworks efficiently.
  2. Purification Techniques: After synthesis, purification methods such as column chromatography are used to isolate the desired compound from by-products and unreacted materials.

For instance, a typical synthesis pathway may start with commercially available precursors that undergo a series of reactions to form the final product with high purity and yield .

Molecular Structure Analysis

Structure and Data

Alrizomadlin's molecular structure features a core that allows specific interactions with the MDM2 protein. The structural characteristics include:

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z}OW_{W} (exact values depend on specific substitutions).
  • 3D Conformation: The compound's conformation is critical for its binding affinity to MDM2, typically involving aromatic rings and functional groups that enhance solubility and bioavailability.

Crystallographic studies have provided detailed insights into its structure, revealing how it fits into the binding pocket of MDM2, which is essential for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

Alrizomadlin participates in various chemical reactions during its synthesis and when interacting with biological targets:

  1. Binding Interactions: The primary reaction of interest is the binding of Alrizomadlin to MDM2, which involves non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
  2. Stability Studies: Chemical stability under physiological conditions is also assessed through degradation studies to ensure that the compound retains its efficacy over time.

These reactions are vital for understanding how Alrizomadlin functions at a molecular level and how it can be optimized for better therapeutic outcomes .

Mechanism of Action

Process and Data

Alrizomadlin's mechanism of action centers on its ability to inhibit MDM2, thereby preventing it from ubiquitinating p53. This inhibition leads to:

  • Stabilization of p53: With MDM2 inhibited, p53 accumulates in the nucleus.
  • Activation of Apoptotic Pathways: Elevated levels of p53 promote transcription of pro-apoptotic genes, leading to programmed cell death in cancer cells.

Research has shown that compounds like Alrizomadlin can effectively reactivate p53-dependent pathways in various cancer models, making it a promising candidate for cancer therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Alrizomadlin exhibits several important physical and chemical properties:

  • Solubility: Typically soluble in organic solvents; solubility in aqueous environments may vary based on formulation.
  • Stability: Stability under different pH conditions is crucial for its application; studies indicate it remains stable within physiological pH ranges.
  • Melting Point: Specific melting point data can provide insights into purity and crystallinity.

These properties are critical for formulating effective drug delivery systems .

Applications

Scientific Uses

Alrizomadlin has significant potential applications in scientific research and clinical settings:

The compound represents a vital tool in the ongoing effort to develop targeted cancer therapies that can improve patient outcomes .

Molecular Biology and Pharmacological Foundations of Alrizomadlin

Structural Characterization and Target Pathways

Protein Interaction Mechanisms of MDM2-p53 Axis Modulation

Alrizomadlin (APG-115) is a cis-imidazoline-derived small molecule designed to disrupt the MDM2-p53 protein-protein interaction (PPI), a critical oncogenic pathway in cancers retaining wild-type TP53. The compound mimics the three key hydrophobic residues (Phe19, Trp23, Leu26) of p53's transactivation domain, occupying the deep hydrophobic cleft on MDM2's surface [5] [9]. This binding sterically blocks p53 from engaging with MDM2, preventing ubiquitin-mediated proteasomal degradation of p53. Consequently, p53 accumulates and activates downstream transcriptional programs for cell-cycle arrest (e.g., p21 induction) and apoptosis (e.g., BAX, PUMA upregulation) [1] [6].

In MDM2-amplified cancers like dedifferentiated liposarcoma (DDLPS), where MDM2 overexpression silences wild-type p53, alrizomadlin restores p53 function without requiring genetic reactivation. Preclinical xenograft models demonstrated complete tumor regression via this mechanism, with synergistic effects observed when combined with immune checkpoint inhibitors due to enhanced T-cell activation [1] [7].

Binding Affinity and Selectivity Profiling

Alrizomadlin exhibits high-affinity binding to MDM2, with a dissociation constant (Ki) of <1 nM and a half-maximal inhibitory concentration (IC50) of 3.8 ± 1.1 nM [1] [6]. Its spiro-oxindole scaffold enables optimal van der Waals contacts with critical MDM2 residues (Leu54, Gly58, Ile61, Val93), as confirmed by X-ray crystallography (Table 1) [5] [9].

Table 1: Binding Affinity Profile of Alrizomadlin

TargetKi (nM)IC50 (nM)Selectivity vs. HDM4
MDM2<13.8 ± 1.1>100-fold
HDM4>100>1,000

Data derived from biochemical assays and co-crystallization studies [5] [6].

Selectivity over HDM4 (MDM4), a structural homolog that also inhibits p53, exceeds 100-fold. This specificity minimizes off-target effects on HDM4-dependent pathways, which are critical in embryonic development and neuronal function [5].

Pharmacokinetic and Pharmacodynamic Properties

Absorption-Distribution-Metabolism-Excretion (ADME) Profiling

Alrizomadlin displays approximately linear pharmacokinetics within the 100–200 mg dose range. Key ADME parameters include:

  • Absorption: Peak plasma concentration (Cmax) is achieved within 2–4 hours post-dose. High-fat meals increase AUC by 40%, necessitating standardized dosing with food [1] [10].
  • Distribution: Moderate volume of distribution (Vd = 45 L) indicates tissue penetration beyond plasma. Protein binding is >90%, primarily to albumin [10].
  • Metabolism: Hepatic metabolism via CYP3A4 dominates, generating inactive hydroxylated and glucuronidated metabolites. No significant inhibition/induction of CYPs is observed [10].
  • Excretion: Fecal excretion (65%) predominates over renal elimination (22%). Terminal half-life is 6–9 hours, supporting once-daily or alternate-day dosing [1] [6].

Table 2: ADME Parameters of Alrizomadlin in Humans

ParameterValueConditions
Cmax1,200 ng/mL150 mg dose, fed
Tmax2–4 h
AUC0–248,500 ng·h/mL150 mg dose, fed
Vd45 LSteady-state
Half-life6–9 h
CL/F12 L/h
Feces65%Unchanged parent drug: 20%
Urine22%Metabolites only

Data from phase I trials and preclinical modeling [1] [10].

Pharmacodynamic biomarkers include plasma macrophage inhibitory cytokine-1 (MIC-1), which increases ≥2-fold within 24 hours of dosing, confirming p53 pathway activation [1] [6].

Bioavailability Optimization Strategies

To enhance oral bioavailability and therapeutic index, several formulation strategies have been employed:

  • Lipid-Based Delivery: Nanoemulsions incorporating medium-chain triglycerides improve solubility and reduce food-dependent variability [3].
  • Dose Scheduling: Alternate-day dosing (21 days on/7 days off) at 100 mg sustains p53 activation while mitigating hematological toxicity (e.g., thrombocytopenia) linked to continuous exposure [1] [6].
  • CYP3A4 Avoidance: Co-administration with CYP3A4 inhibitors (e.g., ritonavir) is avoided to prevent supra-therapeutic exposures. Pediatric formulations use sprinkle capsules to bypass first-pass metabolism [3] [10].

Properties

CAS Number

1818393-16-6

Product Name

Alrizomadlin

Molecular Formula

C34H38Cl2FN3O4

Molecular Weight

642.6 g/mol

InChI

InChI=1S/C34H38Cl2FN3O4/c1-2-40-27(28(41)39-32-16-13-31(14-17-32,15-18-32)30(43)44)25(21-7-6-8-23(36)26(21)37)34(33(40)11-4-3-5-12-33)22-10-9-20(35)19-24(22)38-29(34)42/h6-10,19,25,27H,2-5,11-18H2,1H3,(H,38,42)(H,39,41)(H,43,44)/t25-,27+,31?,32?,34+/m0/s1

InChI Key

YJCZPJQGFSSFOL-MNZPCBJKSA-N

SMILES

CCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O

Solubility

Soluble in DMSO

Synonyms

AA-115; AA 115; AA115; APG 115; APG115; APG-115.

Canonical SMILES

CCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O

Isomeric SMILES

CCN1[C@H]([C@@H]([C@]2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.